2-Bromo-2-cyanohexafluoropropane

Descripción general

Descripción

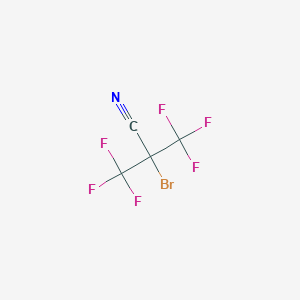

2-Bromo-2-cyanohexafluoropropane is an organofluorine compound with the molecular formula C4BrF6N. This compound is notable for its unique structure, which includes both bromine and cyano groups attached to a hexafluoropropane backbone. It is primarily used in research and industrial applications due to its distinctive chemical properties .

Métodos De Preparación

The synthesis of 2-Bromo-2-cyanohexafluoropropane typically involves the reaction of 2-bromo-3,3,3-trifluoropropene with cyanide sources under specific conditions. One common method includes the use of benzylthiols under an SN2’ mechanism to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

2-Bromo-2-cyanohexafluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Addition Reactions: The cyano group can participate in addition reactions with nucleophiles.

Common reagents used in these reactions include bases like potassium tert-butoxide and nucleophiles such as thiols. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral and Antimicrobial Agents

Research indicates that 2-bromo-2-cyanohexafluoropropane can serve as a precursor for the synthesis of antiviral and antimicrobial agents. Its bromine and cyano groups can facilitate reactions that lead to the formation of biologically active compounds. For instance, studies have shown that halogenated compounds often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-halogenated counterparts .

Case Study: Synthesis of Fluorinated Pharmaceuticals

In a notable case study, researchers utilized this compound in the synthesis of fluorinated analogs of known pharmaceuticals. The incorporation of fluorine atoms into drug molecules has been linked to improved metabolic stability and bioavailability. The compound's ability to act as a building block in such syntheses highlights its importance in drug development .

Materials Science

Fluorinated Polymers

The compound is also explored for its potential in the production of fluorinated polymers. Fluorinated materials are known for their high thermal stability and chemical resistance, making them suitable for applications in coatings, adhesives, and sealants. The introduction of this compound into polymer matrices can enhance these properties further, leading to advanced materials with tailored characteristics .

Table 1: Properties of Fluorinated Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Chemical Resistance | Excellent against solvents |

| Mechanical Strength | High |

| Applications | Coatings, adhesives, sealants |

Environmental Studies

Fluorinated Compounds and Their Impact

The environmental impact of fluorinated compounds is a growing concern due to their persistence and potential toxicity. Research involving this compound focuses on understanding its degradation pathways and interactions within ecosystems. Studies suggest that while some fluorinated compounds are resistant to biodegradation, others can be transformed into less harmful substances through specific environmental conditions .

Case Study: Biodegradation Research

A comprehensive study investigated the biodegradation of various fluorinated compounds, including this compound. The findings indicated that microbial communities could adapt to utilize these compounds as carbon sources under anaerobic conditions, suggesting potential bioremediation strategies for contaminated sites .

Mecanismo De Acción

The mechanism by which 2-Bromo-2-cyanohexafluoropropane exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive bromine and cyano groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and structures. The pathways involved often include nucleophilic substitution and elimination mechanisms .

Comparación Con Compuestos Similares

2-Bromo-2-cyanohexafluoropropane can be compared to other similar compounds such as:

- 2-Bromo-2-cyano-1,1,1-trifluoropropane

- 2-Bromo-2-cyano-1,1,2,2-tetrafluoroethane

These compounds share similar structural features but differ in the number and arrangement of fluorine atoms. The unique combination of bromine, cyano, and hexafluoropropane in this compound gives it distinct reactivity and applications .

Actividad Biológica

2-Bromo-2-cyanohexafluoropropane is a fluorinated organic compound that has garnered attention for its potential biological activity. Its unique chemical structure, characterized by the presence of bromine and cyano groups, suggests a range of interactions with biological systems. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential applications.

- Chemical Formula : C3BrF6N

- Molecular Weight : 227.93 g/mol

- Physical State : Liquid at room temperature

- Solubility : Soluble in organic solvents, limited solubility in water

Mechanisms of Biological Activity

The biological activity of this compound may be influenced by several factors:

- Reactivity with Biological Molecules : The bromine atom can participate in nucleophilic substitutions, while the cyano group can engage in various chemical reactions that may affect cellular functions.

- Potential as a Biocide : Similar compounds have shown antibacterial properties, suggesting that this compound might exhibit similar effects against microbial organisms.

Toxicological Studies

The safety profile of this compound is critical for evaluating its biological activity. Key findings from toxicological studies include:

- Acute Toxicity : Studies indicate that exposure to high concentrations can lead to respiratory distress and irritation of mucous membranes .

- Chronic Effects : Long-term exposure may result in cumulative toxicity, necessitating further investigation into its effects on human health and the environment.

Antimicrobial Activity

Research has demonstrated that halogenated compounds can possess significant antimicrobial properties. For instance, studies on related compounds like 2-bromo-2-nitropropane-1,3-diol (bronopol) have shown:

- Bacteriostatic Effects : Initial studies indicated that these compounds could inhibit the growth of bacteria such as Escherichia coli .

- Mechanism of Action : The antimicrobial mechanism is believed to involve oxidative stress induced by reactive oxygen species generated during the reaction with thiols .

Allergic Reactions and Sensitization

There is evidence suggesting that similar compounds can lead to allergic reactions through the formation of hapten-protein complexes. This mechanism could be relevant for this compound as well:

- Sensitization Potential : The low levels of formaldehyde released by related compounds have been implicated in skin sensitization reactions, raising concerns about the potential for similar effects from this compound .

Data Table: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Sensitization Potential | Toxicity Level |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 2-Bromo-2-nitropropane-1,3-diol | Moderate | High | Moderate |

Propiedades

IUPAC Name |

2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF6N/c5-2(1-12,3(6,7)8)4(9,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMDBLCFKPRPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371230 | |

| Record name | 2-Bromo-2-cyanohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52198-56-8 | |

| Record name | 2-Bromo-2-cyanohexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.